cis VH 032, dihidrocloruro de amina

Descripción general

Descripción

cis VH 032, clorhidrato de amina: es un compuesto químico conocido por su función como control negativo para el ligando funcionalizado de von Hippel-Lindau (VHL) VH 032, amina. Este compuesto se utiliza principalmente en la investigación científica, especialmente en el estudio de la degradación de proteínas y las vías de señalización de hipoxia .

Aplicaciones Científicas De Investigación

cis VH 032, clorhidrato de amina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Empleado en el estudio de las vías de degradación de proteínas, particularmente las que involucran la proteína VHL.

Medicina: Investigado por su posible papel en la regulación de las vías de señalización de hipoxia, que son relevantes en condiciones como la anemia crónica y la isquemia.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y químicos .

Mecanismo De Acción

El mecanismo de acción de cis VH 032, clorhidrato de amina implica su interacción con la proteína VHL. Esta interacción puede inhibir la actividad de ciertos canales iónicos, como los canales de potasio Kv1.2, al unirse al sitio de unión al ligando. Esta inhibición puede regular las vías de señalización de hipoxia y afectar las respuestas celulares a las condiciones de bajo oxígeno .

Análisis Bioquímico

Biochemical Properties

Cis VH 032, amine dihydrochloride plays a significant role in biochemical reactions as a negative control for the VHL ligand VH 032, amine. It interacts with various enzymes, proteins, and other biomolecules involved in the ubiquitin-proteasome system. Specifically, cis VH 032, amine dihydrochloride binds to the VHL protein, which is part of an E3 ubiquitin ligase complex. This interaction inhibits the degradation of hypoxia-inducible factor alpha (HIF-α) under normoxic conditions, allowing researchers to study the effects of stabilized HIF-α .

Cellular Effects

Cis VH 032, amine dihydrochloride affects various types of cells and cellular processes by influencing the stability of hypoxia-inducible factor alpha. In normoxic conditions, the compound prevents the degradation of HIF-α, leading to its accumulation and activation of hypoxia-responsive genes. This results in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. The compound’s effects on cell function include increased angiogenesis, erythropoiesis, and glycolysis, which are critical for cellular adaptation to hypoxic conditions .

Molecular Mechanism

The molecular mechanism of cis VH 032, amine dihydrochloride involves its binding to the VHL protein, a component of the E3 ubiquitin ligase complex. By binding to VHL, the compound inhibits the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor alpha. This stabilization of HIF-α allows it to translocate to the nucleus, where it binds to hypoxia-responsive elements in the promoter regions of target genes, leading to changes in gene expression. The compound’s mechanism of action highlights its role in modulating the cellular response to hypoxia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis VH 032, amine dihydrochloride change over time due to its stability and degradation. The compound is stable under desiccated conditions at room temperature, with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC). Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound results in sustained stabilization of hypoxia-inducible factor alpha and persistent activation of hypoxia-responsive genes .

Dosage Effects in Animal Models

The effects of cis VH 032, amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively stabilizes hypoxia-inducible factor alpha without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential off-target effects. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired stabilization of HIF-α .

Metabolic Pathways

Cis VH 032, amine dihydrochloride is involved in metabolic pathways related to the regulation of hypoxia-inducible factor alpha. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, specifically targeting the VHL protein. This interaction affects metabolic flux and metabolite levels by modulating the stability and activity of HIF-α, which in turn influences various metabolic processes, including glycolysis and erythropoiesis .

Transport and Distribution

Within cells and tissues, cis VH 032, amine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the VHL protein and its role in the ubiquitin-proteasome system. This distribution pattern ensures that the compound effectively stabilizes hypoxia-inducible factor alpha in target cells and tissues .

Subcellular Localization

The subcellular localization of cis VH 032, amine dihydrochloride is primarily within the cytoplasm, where it interacts with the VHL protein and the E3 ubiquitin ligase complex. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in stabilizing hypoxia-inducible factor alpha and modulating the cellular response to hypoxia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de cis VH 032, clorhidrato de amina implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la funcionalización para introducir los grupos amina y clorhidrato. La ruta sintética generalmente incluye:

Formación de la estructura principal: Esto implica la síntesis del anillo pirrolidínico, que es un componente clave del compuesto.

Funcionalización: Introducción de los grupos amino e hidroxilo a través de reacciones selectivas.

Conversión final: Conversión del compuesto intermedio a la forma de sal de clorhidrato.

Métodos de producción industrial

La producción industrial de cis VH 032, clorhidrato de amina sigue rutas sintéticas similares pero a una escala mayor. El proceso implica:

Síntesis por lotes: Se utilizan reactores por lotes a gran escala para sintetizar la estructura principal.

Purificación: El compuesto se purifica utilizando técnicas como la cristalización y la cromatografía.

Control de calidad: Asegurar la pureza y la consistencia del producto final a través de rigurosas medidas de control de calidad

Análisis De Reacciones Químicas

Tipos de reacciones

cis VH 032, clorhidrato de amina experimenta diversas reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Los grupos amina e hidroxilo pueden participar en reacciones de sustitución para formar nuevos derivados.

Reactivos y condiciones comunes

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos de sustitución: Como los haluros de alquilo o los cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de cis VH 032, clorhidrato de amina, que se pueden utilizar para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Compuestos similares

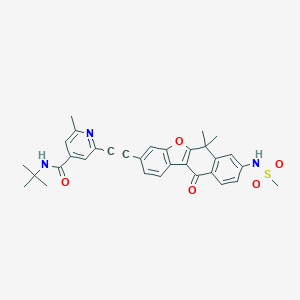

VH 032, amina: El ligando funcionalizado de VHL para el que cis VH 032, clorhidrato de amina sirve como control negativo.

BODIPY FL VH032: Un ligando VHL de alta afinidad y selectivo utilizado como sonda fluorescente.

Singularidad

cis VH 032, clorhidrato de amina es único en su función como control negativo, proporcionando una línea de base para la comparación en experimentos que involucran VH 032, amina. Esto lo convierte en una herramienta valiosa en el estudio de la degradación de proteínas y las vías de señalización de hipoxia .

Propiedades

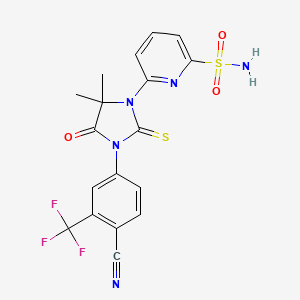

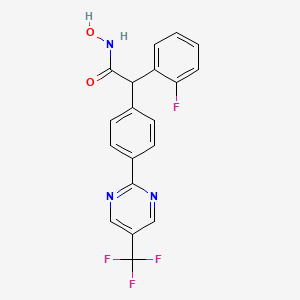

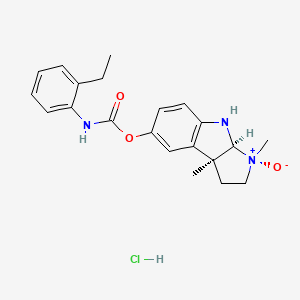

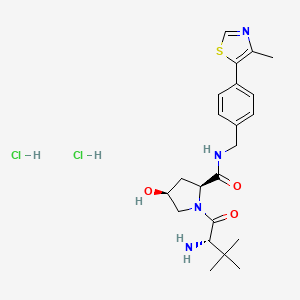

IUPAC Name |

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17-,19+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADPMNNWFOJMCY-YQOKSLHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

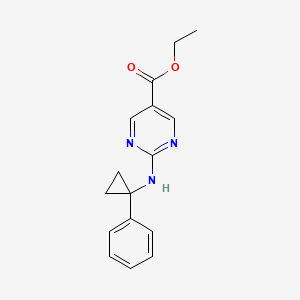

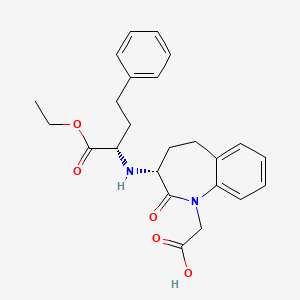

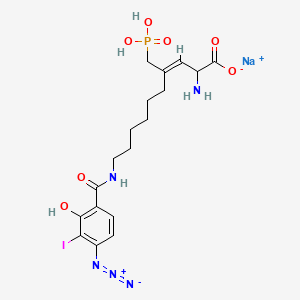

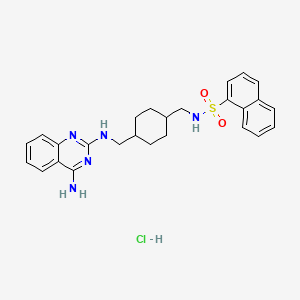

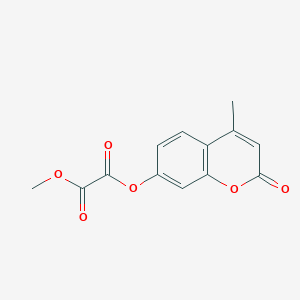

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

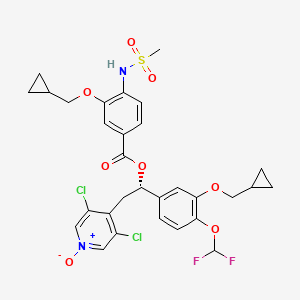

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.